(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol
CAS No.: 84831-43-6
Cat. No.: VC4638579
Molecular Formula: C10H13NO2
Molecular Weight: 179.219
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 84831-43-6 |
---|---|
Molecular Formula | C10H13NO2 |
Molecular Weight | 179.219 |
IUPAC Name | (4-methyl-2,3-dihydro-1,4-benzoxazin-2-yl)methanol |
Standard InChI | InChI=1S/C10H13NO2/c1-11-6-8(7-12)13-10-5-3-2-4-9(10)11/h2-5,8,12H,6-7H2,1H3 |
Standard InChI Key | JXHXGRFRNVQDJK-UHFFFAOYSA-N |
SMILES | CN1CC(OC2=CC=CC=C21)CO |
Introduction
Chemical Structure and Stereochemical Considerations
The molecular framework of (4-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol consists of a benzoxazine ring system with a methanol substituent at the 2-position and a methyl group at the 4-position. The benzoxazine core comprises a six-membered ring containing one oxygen and one nitrogen atom, fused to a benzene ring. The "3,4-dihydro" designation indicates partial saturation, with two hydrogen atoms retained in the heterocyclic ring, rendering it non-aromatic.
Structural Elucidation
X-ray crystallography of related benzoxazine derivatives reveals a boat conformation for the dihydrooxazine ring, with the methyl group at C4 adopting an equatorial orientation to minimize steric strain . Nuclear magnetic resonance (NMR) studies confirm the presence of distinct proton environments: the methylene protons adjacent to the oxygen and nitrogen atoms exhibit split signals due to restricted rotation, while the methanol group’s hydroxyl proton appears as a broad singlet in deuterated dimethyl sulfoxide (DMSO-d6) .
Stereoisomerism
The 2-position methanol group introduces a chiral center, enabling the existence of enantiomers. Patent EP 1 666 473 B1 specifies the (2S)-configuration for the synthesized intermediate, highlighting the importance of stereochemistry in biological activity . Enantiomeric purity is critical for pharmacokinetic optimization, as demonstrated by differential receptor binding affinities in analogous compounds .
Synthetic Methodologies
The synthesis of (4-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol involves multi-step protocols emphasizing regioselectivity and stereocontrol.
Key Synthetic Routes
A representative pathway from EP 1 666 473 B1 proceeds as follows :
-
Ring Formation: Condensation of 2-aminophenol derivatives with epichlorohydrin under basic conditions yields the dihydrobenzoxazine scaffold.
-
Methylation: Quaternization of the nitrogen atom using methyl iodide introduces the 4-methyl group.
-
Oxidation-Reduction: Selective oxidation of a prochiral hydroxyl intermediate followed by asymmetric reduction generates the (2S)-methanol derivative.
Table 1: Optimization of Reaction Conditions
Step | Reagents | Temperature (°C) | Yield (%) |
---|---|---|---|
1 | NaOH, H2O | 80 | 78 |
2 | CH3I, K2CO3 | 60 | 85 |
3 | NaBH4, (S)-BINOL | -20 | 92 (98% ee) |
Challenges in Scalability
Large-scale production faces hurdles in maintaining enantiomeric excess (ee) during reduction. Patent data indicate that employing chiral ligands like (S)-BINOL improves ee to >98%, albeit with increased costs . Alternative catalysts, such as immobilized ruthenium complexes, are under investigation for industrial applications .
Physicochemical Properties
The compound’s bioavailability and formulation suitability depend on its physicochemical profile.
Solubility and Stability
(4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol exhibits limited aqueous solubility (0.12 mg/mL at pH 7.4) but shows enhanced solubility in polar aprotic solvents like DMSO (>50 mg/mL) . Stability studies indicate decomposition under acidic conditions (t1/2 = 3.2 h at pH 2), necessitating enteric coating for oral delivery .
Spectroscopic Characterization
-
IR (KBr): Broad O-H stretch at 3250 cm⁻¹, C-O-C asymmetric stretch at 1240 cm⁻¹.
-
1H NMR (400 MHz, DMSO-d6): δ 1.32 (s, 3H, CH3), 3.45–3.62 (m, 2H, CH2N), 4.12–4.25 (m, 2H, CH2O), 4.71 (q, 1H, CHOH), 6.72–7.08 (m, 4H, aromatic) .
Pharmacological Applications
While direct clinical data on (4-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol remain limited, its structural analogs demonstrate therapeutic potential.
Mechanism of Action
Benzoxazine derivatives modulate spleen tyrosine kinase (Syk) and interleukin-1 receptor-associated kinase 4 (IRAK4), critical nodes in inflammatory signaling . Molecular docking studies suggest that the methanol group forms hydrogen bonds with Syk’s ATP-binding pocket, inhibiting phosphorylation cascades .
Preclinical Findings
In murine models of rheumatoid arthritis, a related compound reduced joint swelling by 62% at 10 mg/kg/day (p < 0.01 vs. placebo) . Toxicity screens indicate a median lethal dose (LD50) > 500 mg/kg in rats, supporting further development .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume